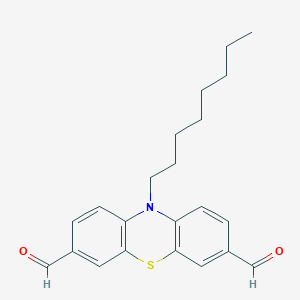
10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde is a chemical compound with the molecular formula C22H25NO2S It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde typically involves the functionalization of phenothiazine. One common method is the alkylation of phenothiazine with octyl bromide to introduce the octyl group at the nitrogen atom. This is followed by formylation reactions to introduce the aldehyde groups at the 3 and 7 positions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 10-Octyl-10H-phenothiazine-3,7-dicarboxylic acid.
Reduction: 10-Octyl-10H-phenothiazine-3,7-dimethanol.
Substitution: Various nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 10-Octyl-10H-phenothiazine-3,7-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenothiazine ring can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Methyl-10H-phenothiazine-3,7-dicarbaldehyde: Similar structure but with a methyl group instead of an octyl group.
10-Octyl-7-(5-aryl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine: Contains an additional oxadiazole ring, enhancing its electronic properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
887652-16-6 |
|---|---|
Formule moléculaire |
C22H25NO2S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
10-octylphenothiazine-3,7-dicarbaldehyde |
InChI |
InChI=1S/C22H25NO2S/c1-2-3-4-5-6-7-12-23-19-10-8-17(15-24)13-21(19)26-22-14-18(16-25)9-11-20(22)23/h8-11,13-16H,2-7,12H2,1H3 |
Clé InChI |
PBTVRTQXVQYIOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
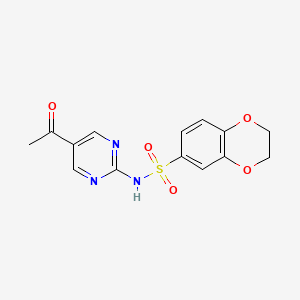
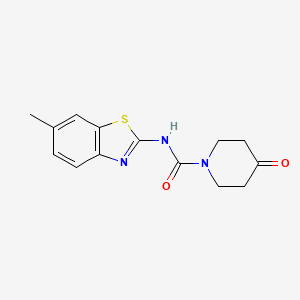

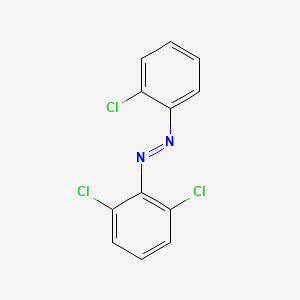
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
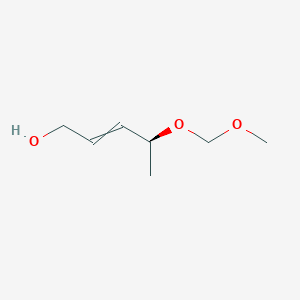
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
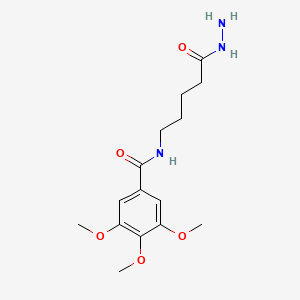


![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
